molecular formula C12H22ClN5O B13288531 2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride CAS No. 1803607-23-9

2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride

Cat. No.: B13288531
CAS No.: 1803607-23-9
M. Wt: 287.79 g/mol
InChI Key: DOMFJIUDOCFDCG-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidinone core, a dimethylamino group, and a pyrrolidinyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride typically involves multi-step organic reactions. One common approach is the condensation of a pyrimidinone derivative with a dimethylamino group and a pyrrolidinyl substituent. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one
  • **2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one acetate

Uniqueness

2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

CAS No.

1803607-23-9

Molecular Formula

C12H22ClN5O

Molecular Weight

287.79 g/mol

IUPAC Name

2-(dimethylamino)-4-[[methyl(pyrrolidin-3-yl)amino]methyl]-1H-pyrimidin-6-one;hydrochloride

InChI

InChI=1S/C12H21N5O.ClH/c1-16(2)12-14-9(6-11(18)15-12)8-17(3)10-4-5-13-7-10;/h6,10,13H,4-5,7-8H2,1-3H3,(H,14,15,18);1H

InChI Key

DOMFJIUDOCFDCG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=CC(=O)N1)CN(C)C2CCNC2.Cl

Origin of Product

United States

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